molecular formula C16H15BrN2O3 B5437909 METHYL 4-{2-[(3-BROMOPHENYL)AMINO]ACETAMIDO}BENZOATE

METHYL 4-{2-[(3-BROMOPHENYL)AMINO]ACETAMIDO}BENZOATE

Cat. No.: B5437909
M. Wt: 363.21 g/mol
InChI Key: LLPGUDGZYPMNTA-UHFFFAOYSA-N
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Description

Methyl 4-{2-[(3-bromophenyl)amino]acetamido}benzoate is an organic compound with a complex structure, featuring a bromophenyl group, an amino group, and an acetamido group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[(3-bromophenyl)amino]acetamido}benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the bromophenylamine intermediate: This step involves the bromination of aniline to form 3-bromoaniline.

    Acylation: The 3-bromoaniline is then acylated with acetic anhydride to form N-(3-bromophenyl)acetamide.

    Coupling with methyl 4-aminobenzoate: The N-(3-bromophenyl)acetamide is coupled with methyl 4-aminobenzoate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[(3-bromophenyl)amino]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{2-[(3-bromophenyl)amino]acetamido}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-{2-[(3-bromophenyl)amino]acetamido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: A simpler compound with a bromine atom attached to a benzoate ester.

    Methyl 4-(4-bromophenyl)benzoate: Contains a bromophenyl group attached to a benzoate ester.

Uniqueness

Methyl 4-{2-[(3-bromophenyl)amino]acetamido}benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[[2-(3-bromoanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-22-16(21)11-5-7-13(8-6-11)19-15(20)10-18-14-4-2-3-12(17)9-14/h2-9,18H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPGUDGZYPMNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CNC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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